![molecular formula C25H24N2O4S B11408262 N-[(6-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-4-methyl-N-(2-methylphenyl)benzenesulfonamide](/img/structure/B11408262.png)
N-[(6-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-4-methyl-N-(2-methylphenyl)benzenesulfonamide
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Overview
Description
N-[(2-HYDROXY-6-METHOXYQUINOLIN-3-YL)METHYL]-4-METHYL-N-(2-METHYLPHENYL)BENZENE-1-SULFONAMIDE is a complex organic compound that features a quinoline moiety, a sulfonamide group, and various substituents that contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-HYDROXY-6-METHOXYQUINOLIN-3-YL)METHYL]-4-METHYL-N-(2-METHYLPHENYL)BENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the condensation of aniline derivatives with aldehydes, followed by cyclization and functionalization to introduce the hydroxy and methoxy groups. The sulfonamide group is then introduced through a sulfonation reaction, often using sulfonyl chlorides under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(2-HYDROXY-6-METHOXYQUINOLIN-3-YL)METHYL]-4-METHYL-N-(2-METHYLPHENYL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde under appropriate conditions.
Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline and benzene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield quinoline ketones, while substitution reactions can introduce various functional groups onto the quinoline or benzene rings .
Scientific Research Applications
N-[(2-HYDROXY-6-METHOXYQUINOLIN-3-YL)METHYL]-4-METHYL-N-(2-METHYLPHENYL)BENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and sensors.
Mechanism of Action
The mechanism of action of N-[(2-HYDROXY-6-METHOXYQUINOLIN-3-YL)METHYL]-4-METHYL-N-(2-METHYLPHENYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking their activity .
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine, which also feature a quinoline core and have been used as antimalarial drugs.
Sulfonamide Derivatives: Compounds such as sulfanilamide, which are known for their antibacterial properties.
Uniqueness
N-[(2-HYDROXY-6-METHOXYQUINOLIN-3-YL)METHYL]-4-METHYL-N-(2-METHYLPHENYL)BENZENE-1-SULFONAMIDE is unique due to its combination of a quinoline moiety with a sulfonamide group, along with specific substituents that enhance its chemical reactivity and biological activity.
Properties
Molecular Formula |
C25H24N2O4S |
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Molecular Weight |
448.5 g/mol |
IUPAC Name |
N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-4-methyl-N-(2-methylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C25H24N2O4S/c1-17-8-11-22(12-9-17)32(29,30)27(24-7-5-4-6-18(24)2)16-20-14-19-15-21(31-3)10-13-23(19)26-25(20)28/h4-15H,16H2,1-3H3,(H,26,28) |
InChI Key |
VGIDUEWCYAVVQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC3=C(C=CC(=C3)OC)NC2=O)C4=CC=CC=C4C |
Origin of Product |
United States |
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